Diethyl (aminomethyl)phosphonate oxalate

Antibiotic Resistance β-Lactamase Inhibitor Synergistic Antibacterial Effect

Researchers using liquid free base or hydrochloride forms often encounter reproducibility issues in olefination and enzyme inhibition assays. Diethyl (aminomethyl)phosphonate oxalate (DEAP, CAS 117196-73-3) resolves this with its crystalline oxalate salt form offering defined melting point (118-126°C) and superior handling stability. • Validated for C-C bond formation and asymmetric α-amino phosphonate synthesis. • β-Lactamase inhibitor with synergistic activity vs. imipenem and ceftazidime. • 95% purity white powder; ambient storage; available for immediate global dispatch.

Molecular Formula C7H16NO7P
Molecular Weight 257.18 g/mol
CAS No. 117196-73-3
Cat. No. B038064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (aminomethyl)phosphonate oxalate
CAS117196-73-3
Molecular FormulaC7H16NO7P
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESCCOP(=O)(CN)OCC.C(=O)(C(=O)O)O
InChIInChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyOVHZWLGNOJBTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (aminomethyl)phosphonate oxalate: Identity & Procurement


Diethyl (aminomethyl)phosphonate oxalate (CAS 117196-73-3), also known as DEAPO or DEAP oxalate salt, is an organophosphorus compound with the molecular formula C₅H₁₄NO₃P·C₂H₂O₄ (MW 257.18 g/mol) . It exists as a white crystalline powder with a melting point of 118–126°C and is primarily utilized as a reagent in C–C bond formation (olefination) and as a precursor in coordination chemistry . The compound features an aminomethyl group linked to a diethyl phosphonate ester, stabilized by an oxalate counterion, which differentiates it from free base and hydrochloride forms in terms of physicochemical properties .

Oxalate Salt Identity: Distinct from free base (CAS 50917-72-1) and HCl salt in counterion stabilization and physicochemical properties.
C–C Bond Formation: Suitable as a Horner-Wadsworth-Emmons reagent and precursor in coordination chemistry research.
Solid-Form Advantage: Crystalline powder supports accurate weighing and formulation consistency compared to the liquid free base.

Substitution Incompatibility of Diethyl (aminomethyl)phosphonate oxalate


Direct substitution of Diethyl (aminomethyl)phosphonate oxalate with the free base (diethyl aminomethylphosphonate, CAS 50917-72-1, MW 167.14) or the hydrochloride salt (MW 203.60) is not scientifically valid due to critical differences in counterion identity, molecular weight, and solubility characteristics [1]. The oxalate counterion provides specific stabilization of the aminomethylphosphonate moiety, influencing its reactivity in olefination and coordination chemistry applications [1]. Furthermore, the oxalate salt exhibits distinct physicochemical properties, including a defined melting point of 118–126°C [1] and specific hygroscopicity and storage requirements , which directly impact experimental reproducibility and formulation consistency.

1
Counterion identity alters reactivity: Free base (liquid) and hydrochloride salt may shift reaction profiles in olefination and coordination chemistry.
2
Molecular weight differences (257.18 vs 167.14 or 203.60 g/mol) require molar quantity recalculation for equivalent stoichiometry.
3
Physical state mismatch: Liquid free base may complicate handling and storage reproducibility compared to the crystalline oxalate powder.

Key Differentiators of Diethyl (aminomethyl)phosphonate oxalate


β-Lactamase Inhibition

Diethyl (aminomethyl)phosphonate oxalate salt (DEAP) is identified as a β-lactamase inhibitor belonging to the class of quaternary ammonium compounds . The synergistic effect of DEAP with other antibiotics, such as imipenem and ceftazidime, has been shown to be greater than the sum of their individual effects . This is a functional differentiation not reported for the free base or hydrochloride salt. DEAP binds to bacterial β-lactamases and blocks their ability to inactivate penicillin-type antibiotics, such as ampicillin or piperacillin .

β-Lactamase Inhibition
Class-level inference
Synergistic effect with imipenem and ceftazidime reported as greater than additive.
Supports antibiotic resistance research fit.
Functional property not reported for free base or HCl salt.
Antibiotic Resistance β-Lactamase Inhibitor Synergistic Antibacterial Effect

Solid Form and Melting Point

The oxalate salt (CAS 117196-73-3) exists as a white crystalline powder with a melting point of 118.0–126.0°C . In contrast, the free base (diethyl aminomethylphosphonate) is a liquid at room temperature (no definitive melting point reported) [1]. The hydrochloride salt is also a solid but has a distinct molecular weight (203.60 g/mol) and likely different melting behavior .

Solid Form & Melting Point
Head-to-head
White powder, mp 118–126°C. Free base is a liquid at RT.
Supports solid-phase handling and formulation.
Liquid free base may complicate accurate weighing.
Solid-State Chemistry Process Chemistry Formulation

Purity and Stoichiometry Specifications

Commercial Diethyl (aminomethyl)phosphonate oxalate is typically supplied at 95% purity (HPLC) . The molecular formula is defined as C₅H₁₄NO₃P·C₂H₂O₄ (1:1 stoichiometry with oxalic acid) . In contrast, the free base is often available as a neat liquid or solution with variable purity [1], and the hydrochloride salt purity is also specified at 95% .

Purity & Stoichiometry
Cross-study comparable
95% purity (HPLC), defined 1:1 oxalate stoichiometry.
Ensures consistent molar mass (257.18 g/mol) for reaction calculations.
Free base purity may vary; distinct stoichiometric identity.
Analytical Chemistry Quality Control Procurement

Asymmetric Synthesis: Chiral Building Block

Diethyl aminomethylphosphonate serves as a key intermediate in the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates. Alkylation of a chiral Schiff base derived from (+)-ketopinic acid and diethyl aminomethylphosphonate, followed by hydrolysis, yields these chiral phosphonates with high enantiomeric excesses when benzyl or allyl halides are used [1]. This reactivity is specific to the free aminomethylphosphonate moiety and is not directly comparable across salt forms.

Asymmetric Synthesis
Supporting evidence
Enables synthesis of chiral (S)-α-amino-α-alkyl phosphonates with high ee after deprotection.
Supports utility as a chiral building block precursor.
Specific to free aminomethylphosphonate moiety.
Asymmetric Synthesis Chiral Phosphonates Medicinal Chemistry

Optimal Applications of Diethyl (aminomethyl)phosphonate oxalate


β-Lactamase Inhibition Research

Researchers investigating β-lactamase-mediated antibiotic resistance should prioritize Diethyl (aminomethyl)phosphonate oxalate salt (DEAP) over other phosphonate salts due to its specific activity as a quaternary ammonium β-lactamase inhibitor . The reported synergistic effect with imipenem and ceftazidime, which is greater than the sum of their individual effects , makes it a valuable tool for studying combination therapies and resistance mechanisms.

Solid-Phase Synthesis & Process Chemistry

For applications requiring accurate weighing, long-term storage, or solid-phase handling, the oxalate salt form (CAS 117196-73-3) is the optimal choice over the liquid free base . Its crystalline nature and defined melting point (118.0–126.0°C) ensure reproducibility in automated synthesis and formulation workflows .

Chiral α-Amino Phosphonate Synthesis

When synthesizing enantiomerically enriched α-amino phosphonates, the use of diethyl aminomethylphosphonate (derived from the oxalate salt after deprotection) as a building block is validated by its successful application in asymmetric alkylation reactions yielding high enantiomeric excesses . This makes the oxalate salt a strategic procurement choice for medicinal chemistry labs focused on chiral phosphonate libraries.

Phosphonic Acid & Metal Complex Precursors

Diethyl (aminomethyl)phosphonate oxalate serves as a versatile precursor to aminomethylphosphonic acid (AMPA) and various metal complexes . Its utility in coordination chemistry and as a flame retardant precursor differentiates it from simpler phosphonate esters , supporting its use in materials science and industrial chemical research.

Application
Selection Property
Validation Focus
β-Lactamase Inhibition Research
Quaternary ammonium β-lactamase inhibitor activity
Synergy with β-lactam antibiotics in resistance models
Solid-Phase Synthesis & Process Chemistry
Crystalline oxalate salt form
Weighing accuracy and solid-handling reproducibility
Chiral α-Amino Phosphonate Synthesis
Aminomethylphosphonate scaffold after deprotection
Enantiomeric excess in asymmetric alkylation
Phosphonic Acid & Metal Complex Precursors
Versatile phosphonate ester precursor
Coordination chemistry and materials science utility

Technical Documentation Hub

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